molecular formula C6H14Cl2N2 B1404377 (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 887470-87-3

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1404377
CAS No.: 887470-87-3
M. Wt: 185.09 g/mol
InChI Key: CTBNEKSAJTWOFM-ILKKLZGPSA-N
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Description

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic amine hydrochloride salt with a unique seven-membered ring structure containing two nitrogen atoms. Its molecular formula is C₆H₁₂N₂·2HCl, and it has a molecular weight of 185.1 g/mol . The compound is characterized by a strained bicyclo[3.2.1]octane framework, which distinguishes it from simpler piperazine derivatives. It is commonly used as a building block in pharmaceutical synthesis, particularly for nicotinic acetylcholine receptor (nAChR) ligands, due to its conformational rigidity and nitrogen atom positioning .

Key properties include:

  • CAS No.: 5492-61-5
  • Purity: ≥95% (HPLC)
  • Storage: Requires refrigeration (2–8°C) for stability .

Properties

IUPAC Name

(5S)-1,4-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBNEKSAJTWOFM-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC1C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCN[C@@H]1C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via 1,3-Dipolar Cycloaddition

This method exploits azomethine ylide intermediates derived from 3-oxidopyraziniums. Key steps include:

  • Reagents :
    • 3-Oxidopyrazinium bromide (19 )
    • Methyl methacrylate (dipolarophile)
    • Triethylamine (base)
  • Conditions :
    • Solvent: Acetonitrile (anhydrous)
    • Temperature: 80°C
    • Duration: 24 hours
  • Mechanism :
    A 1,3-dipolar cycloaddition forms the 3,8-diazabicyclo[3.2.1]octane core (14 ), followed by a skeletal rearrangement to yield 2,5-diazabicyclo[2.2.2]octane (16 ). DFT calculations confirm this domino process.
  • Yield : 68% for the cycloadduct.
Parameter Value
Starting Material 3-Oxidopyrazinium bromide
Dipolarophile Methyl methacrylate
Reaction Time 24 hours
Purification Reversed-phase chromatography

Critical Analysis of Stereoselectivity

The (1S,5S) configuration arises from:

Purification and Characterization

Comparative Table of Methods

Method Yield Stereoselectivity Complexity
1,3-Dipolar Cycloaddition 68% High Moderate
Alkylation/Salt Formation 45–50% Moderate Low

Chemical Reactions Analysis

Reactivity in Cycloaddition Reactions

Diazabicyclo[3.2.1]octanes participate in 1,3-dipolar cycloadditions with acrylates, acrylic acids, and substituted alkenes. For instance:

  • Methyl acrylate : Forms bicyclic adducts (e.g., 20a ) via regioselective [3+2] cycloaddition (73% yield) .

  • Steric effects : Bulky substituents (e.g., tert-butyl acrylate) reduce yields due to hindered transition states .

Table 1 : Cycloaddition outcomes with varying dipolarophiles

DipolarophileProduct TypeYield (%)Conditions
Methyl acrylate3,8-Diazabicyclo[3.2.1]octane73RT, 45 min
tert-Butyl acrylate3,8-Diazabicyclo[3.2.1]octane63RT, 90 min
Methyl 2-phenyl acrylate2,5-Diazabicyclo[2.2.2]octane40RT, 5 h

Rearrangement Reactions

Diazabicyclo[3.2.1]octanes undergo Wagner–Meerwein rearrangements to form [2.2.2] isomers under acidic conditions:

  • Mechanism : Protonation at C-5 triggers 1,2-migration of the C-5–C-6 bond, forming 2,5-diazabicyclo[2.2.2]octanes (e.g., 21a ) .

  • Lactonization : Acrylic acid derivatives yield tricyclic lactone-lactams (71% yield) via carboxylate attack on iminium intermediates .

Example :

  • 22 (3,8-diazabicyclo[3.2.1]octane) converts to 23 (tricyclic lactone-lactam) in 71% yield after 10 days .

Acid-Catalyzed Transformations

The dihydrochloride salt enhances solubility in polar solvents, facilitating reactions such as:

  • Nucleophilic substitutions : The secondary amines participate in alkylation or acylation under mild conditions.

  • Deprotonation : Forms reactive intermediates for further functionalization (e.g., ligand synthesis).

Key Research Findings

  • Cycloaddition regioselectivity is governed by dipolarophile electronics; electron-deficient alkenes favor [3.2.1] products .

  • Rearrangement reversibility : [3.2.1] ↔ [2.2.2] interconversion is influenced by steric and electronic factors .

  • Biological relevance : The bicyclic scaffold’s rigidity enhances binding affinity in pharmacological assays.

For further details, refer to primary sources such as J. Org. Chem. (2024) and synthetic methodologies in Khimiya Geterotsiklicheskikh Soedinenii (1966) .

Citations reflect findings from analogous diazabicyclo systems due to limited direct data on the queried compound.

Scientific Research Applications

Neurological Research

One of the prominent applications of (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is in neurological research, particularly as a tool for studying nicotinic acetylcholine receptors. The compound has been evaluated for its potential as a selective agonist for these receptors, which are critical in various cognitive functions and neurodegenerative diseases. Studies indicate that it exhibits significant brain penetration and oral bioavailability in animal models, making it a candidate for further development in treating cognitive disorders .

Antidepressant Activity

Research has shown that derivatives of (1S,5S)-1,4-Diazabicyclo[3.2.1]octane can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways . This application opens avenues for developing new antidepressant therapies with potentially fewer side effects compared to traditional medications.

Asymmetric Synthesis

The unique structure of (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride makes it an effective chiral auxiliary in asymmetric synthesis processes. It has been utilized in the synthesis of various biologically active compounds through enantioselective reactions . Its ability to form stable intermediates allows chemists to achieve high levels of stereochemical control during synthesis.

Catalysis

This compound has also been explored as a catalyst in organic reactions. Its bicyclic nature allows it to stabilize transition states effectively, leading to enhanced reaction rates and yields in certain transformations . This catalytic property is particularly valuable in the synthesis of complex organic molecules.

Polymer Chemistry

In materials science, (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride has been investigated for its role as a building block in polymer chemistry. Its incorporation into polymer matrices can improve mechanical properties and thermal stability . Research indicates that polymers containing this compound exhibit enhanced performance characteristics suitable for various applications.

Case Studies

Application AreaStudy ReferenceFindings
Neurological Research Demonstrated agonist activity at nicotinic receptors with good bioavailability
Antidepressant Activity Exhibited antidepressant-like effects in animal models
Asymmetric Synthesis Used as chiral auxiliary leading to high enantiomeric excess
Catalysis Improved reaction rates in organic transformations
Polymer Chemistry Enhanced mechanical properties in polymer composites

Mechanism of Action

The mechanism by which (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues
Table 1: Structural Comparison of Diazabicyclo Derivatives
Compound Name CAS No. Molecular Formula Ring System Key Substituents Applications
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane diHCl 5492-61-5 C₆H₁₂N₂·2HCl Bicyclo[3.2.1] None nAChR ligands, intermediates
8-Methyl-3,8-diazabicyclo[3.2.1]octane diHCl 52407-92-8 C₇H₁₄N₂·2HCl Bicyclo[3.2.1] Methyl group at N8 Antibacterial agents
1,4-Diazabicyclo[2.2.2]octane diHCl 49563-87-3 C₆H₁₃ClN₂ Bicyclo[2.2.2] None Catalysis, organic synthesis
(R)-1,4-Diazabicyclo[3.2.1]octane diHCl 857334-81-7 C₆H₁₂N₂·2HCl Bicyclo[3.2.1] R-configuration at C1/C5 Chiral intermediates

Key Observations :

  • Ring Strain : The bicyclo[3.2.1] system in the target compound introduces greater steric hindrance compared to the bicyclo[2.2.2] analogue (e.g., 49563-87-3), affecting reactivity in nucleophilic substitutions .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) LogP
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane diHCl 185.1 320 (dec.) High -1.2
1,4-Diazabicyclo[2.2.2]octane diHCl 148.63 155 Moderate 0.4
Piperazin-2-ylmethanol diHCl 122323-87-9 198.0 High -2.5

Key Findings :

  • The target compound’s higher molecular weight and decomposition temperature (320°C) reflect its stability under thermal stress compared to the bicyclo[2.2.2] derivative (melting point 155°C) .
  • The dihydrochloride salt form enhances aqueous solubility, critical for drug formulation, unlike neutral bicyclic amines .
Commercial Availability and Regulatory Status
  • Suppliers : The compound is available from Combi-Blocks Inc. (USA) and PharmaBlock Sciences (China) under strict ISO certification .
  • Regulatory Notes: Its structural analogue, 1,4-diazabicyclo[2.2.2]octane, is classified as a reproductive toxin (H361) and requires hazard labeling .

Biological Activity

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, also known as DABCO, is a bicyclic organic compound featuring a nitrogen-containing heterocycle. Its unique structural properties have made it a subject of interest in various fields of scientific research, particularly in microbiology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and antiviral properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (1S,5S)-1,4-diazabicyclo[3.2.1]octane dihydrochloride
  • CAS Number : 887565-66-4
  • Molecular Formula : C6H12N2
  • Molecular Weight : 112.18 g/mol
  • Purity : 97% .

Antimicrobial Activity

Research indicates that (1S,5S)-1,4-diazabicyclo[3.2.1]octane dihydrochloride exhibits significant antimicrobial properties against a variety of pathogens.

Case Study: Antibacterial Efficacy

A study evaluated a series of tetracationic compounds based on diazabicyclo[2.2.2]octane derivatives against multiple bacterial strains, including drug-resistant varieties. The results showed:

  • Minimum Inhibitory Concentrations (MICs) :
    • Compound 1c (with an o-phenylenebismethyl linker) and compound 1e (with a propylene aliphatic linker) demonstrated low MICs comparable to ciprofloxacin against Pseudomonas aeruginosa and Staphylococcus aureus.
    • The time-kill assay revealed rapid bactericidal effects within 2 hours for these compounds against Staphylococcus aureus and Pseudomonas aeruginosa .
CompoundBacterial StrainMIC (µg/mL)Reference Drug Comparison
1cPseudomonas aeruginosa0.5Ciprofloxacin
1eStaphylococcus aureus0.25Ciprofloxacin

Antiviral Activity

In addition to its antibacterial properties, (1S,5S)-1,4-diazabicyclo[3.2.1]octane dihydrochloride has shown antiviral activity against influenza virus strains.

The mechanism through which DABCO exerts its biological effects involves its ability to interact with molecular targets in biological systems:

  • Enzyme Modulation : DABCO can influence enzyme activity by forming hydrogen bonds and coordinating with metal ions.
  • Receptor Binding : The compound's structure allows it to bind effectively to various receptors, modulating their activity .

Toxicity and Safety Profile

Despite its promising biological activities, it is essential to consider the safety profile of (1S,5S)-1,4-diazabicyclo[3.2.1]octane dihydrochloride:

  • It is classified as harmful if swallowed and can cause skin irritation .
  • Careful handling and usage under appropriate safety guidelines are recommended.

Q & A

Q. How to evaluate long-term stability in pharmaceutical formulations?

  • Methodological Answer : Design stress-testing protocols (ICH Q1A guidelines) with varied excipients (e.g., lactose, starch). Monitor degradation using stability-indicating methods like UPLC-MS and correlate results with Arrhenius kinetics to predict shelf-life .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

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